molecular formula C14H15N3O3S B2812700 1-(Morpholin-4-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethan-1-one CAS No. 575497-63-1

1-(Morpholin-4-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethan-1-one

Cat. No.: B2812700
CAS No.: 575497-63-1
M. Wt: 305.35
InChI Key: LXDLIGUXWJWGTC-UHFFFAOYSA-N
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Description

1-(Morpholin-4-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethan-1-one is a heterocyclic compound that features a 1,3,4-oxadiazole ring, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties, including antibacterial, antifungal, and antiviral activities .

Preparation Methods

The synthesis of 1-(Morpholin-4-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethan-1-one typically involves the cyclization of hydrazides with carbon disulfide and subsequent reactions with various reagents. One common method includes the reaction of 5-phenyl-1,3,4-oxadiazole-2-thiol with chloroacetyl chloride, followed by the reaction with morpholine under controlled conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(Morpholin-4-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethan-1-one undergoes various chemical reactions, including:

Comparison with Similar Compounds

1-(Morpholin-4-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethan-1-one can be compared with other oxadiazole derivatives, such as:

The uniqueness of this compound lies in its specific combination of the oxadiazole ring and the morpholine moiety, which contributes to its distinct chemical and biological properties.

Biological Activity

1-(Morpholin-4-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethan-1-one is a compound of significant interest due to its potential biological activities. The oxadiazole moiety is known for various pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure

The chemical structure of this compound can be represented as follows:

C14H16N4O2S\text{C}_{14}\text{H}_{16}\text{N}_{4}\text{O}_{2}\text{S}

Anticancer Activity

Research indicates that compounds containing the oxadiazole ring exhibit notable anticancer properties. In vitro studies have demonstrated that derivatives of 1,3,4-oxadiazole can inhibit the proliferation of various cancer cell lines. For instance, a study reported that certain oxadiazole derivatives showed IC50 values ranging from 0.28 to 0.52 μg/mL against MCF7 (breast cancer) and A549 (lung cancer) cell lines . The mechanism often involves the induction of apoptosis and cell cycle arrest.

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives have been well-documented. Compounds similar to this compound have shown effectiveness against a range of bacterial and fungal strains. The presence of the morpholine group may enhance membrane permeability and interaction with microbial targets .

Anti-inflammatory Effects

Oxadiazole derivatives are also recognized for their anti-inflammatory activities. Studies suggest that these compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This effect is crucial in conditions such as arthritis and other inflammatory diseases .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

Substituent Effect on Activity
Morpholine GroupEnhances solubility and bioavailability
Phenyl RingIncreases lipophilicity and potential target interactions
Sulfanyl GroupMay contribute to increased biological activity

Case Studies

Several case studies have demonstrated the efficacy of oxadiazole derivatives in preclinical models:

  • Anticancer Study : A derivative similar to the target compound was tested against human cancer cell lines using the MTT assay. Results indicated a significant reduction in cell viability at concentrations as low as 10 μM.
  • Antimicrobial Study : A compound with a similar scaffold was evaluated against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains.
  • In Vivo Studies : Animal models treated with oxadiazole derivatives showed reduced tumor growth compared to controls, indicating potential for further development into therapeutic agents.

Properties

IUPAC Name

1-morpholin-4-yl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S/c18-12(17-6-8-19-9-7-17)10-21-14-16-15-13(20-14)11-4-2-1-3-5-11/h1-5H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXDLIGUXWJWGTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CSC2=NN=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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